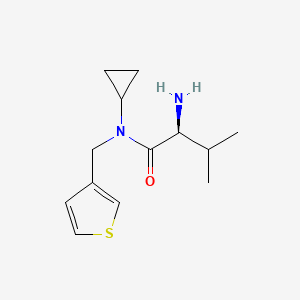
(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide is a useful research compound. Its molecular formula is C13H20N2OS and its molecular weight is 252.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C11H16N2OS
- Molecular Weight : 224.32 g/mol
- CAS Number : 1293002-16-0
Research indicates that this compound interacts with various biological targets, including:
- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, which may contribute to its effects on the central nervous system.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacokinetics
The pharmacokinetic profile of this compound has been analyzed through in vitro and in vivo studies. Key findings include:
- Absorption : High gastrointestinal absorption rates have been reported.
- Distribution : The compound is capable of crossing the blood-brain barrier, which is crucial for central nervous system activity.
- Metabolism : Metabolic pathways involve phase I and II reactions, including O-glucuronidation and methylation, leading to various metabolites with differing biological activities.
Antitumor Activity
Case studies have demonstrated the potential antitumor effects of this compound. In vitro assays showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
These results indicate that the compound may serve as a potential lead in cancer therapy.
Neuroprotective Effects
In animal models, this compound has shown promise in protecting against neurodegeneration. Studies indicate:
- Reduction in Oxidative Stress : The compound reduced markers of oxidative stress in neuronal cells.
- Neuroinflammation Modulation : It downregulated pro-inflammatory cytokines, suggesting a role in neuroinflammatory processes.
Toxicological Profile
Toxicological assessments reveal that while the compound exhibits beneficial biological activities, it also presents some risks:
- Cytotoxicity : At higher concentrations, cytotoxic effects were observed in non-target cell lines.
- Potential for Drug Interactions : Given its metabolic pathways, there is a risk for interactions with other medications metabolized by similar enzymes.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-9(2)12(14)13(16)15(11-3-4-11)7-10-5-6-17-8-10/h5-6,8-9,11-12H,3-4,7,14H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGNHSRLHZCJRG-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CSC=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CSC=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














